molecular formula C22H25ClN6O3S B11199411 1-[6-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]-N-ethylpiperidine-3-carboxamide

1-[6-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]-N-ethylpiperidine-3-carboxamide

Cat. No.: B11199411
M. Wt: 489.0 g/mol
InChI Key: UWJLAJJJWBZPNI-UHFFFAOYSA-N
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Description

1-[6-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]-N-ethylpiperidine-3-carboxamide is a complex organic compound that features a thiazolo[4,5-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]-N-ethylpiperidine-3-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

1-[6-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

1-[6-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]-N-ethylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL]-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H25ClN6O3S

Molecular Weight

489.0 g/mol

IUPAC Name

1-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C22H25ClN6O3S/c1-2-24-20(31)15-7-5-9-28(11-15)22-27-19-18(33-22)21(32)29(13-26-19)12-17(30)25-10-14-6-3-4-8-16(14)23/h3-4,6,8,13,15H,2,5,7,9-12H2,1H3,(H,24,31)(H,25,30)

InChI Key

UWJLAJJJWBZPNI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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